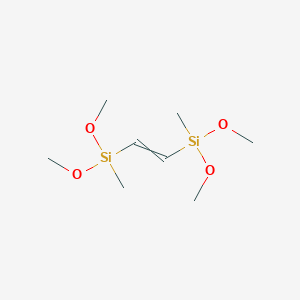![molecular formula C10H11ClO B14641520 Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- CAS No. 53299-56-2](/img/structure/B14641520.png)
Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a 1-[(2-chloro-2-propenyl)oxy] group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- typically involves the reaction of 4-methylphenol (p-cresol) with 2-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of p-cresol is replaced by the 2-chloro-2-propenyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The 2-chloro-2-propenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) under mild conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under elevated temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the reagents used.
Nucleophilic Substitution: Products include compounds where the 2-chloro-2-propenyl group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the 2-chloro-2-propenyl group can participate in nucleophilic substitution reactions, where it is replaced by nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- is unique due to the presence of both a 2-chloro-2-propenyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other benzene derivatives .
Propiedades
Número CAS |
53299-56-2 |
|---|---|
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
1-(2-chloroprop-2-enoxy)-4-methylbenzene |
InChI |
InChI=1S/C10H11ClO/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,2,7H2,1H3 |
Clave InChI |
OMEBITJMTJRJOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)
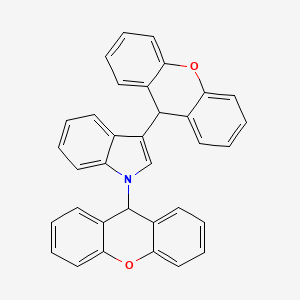
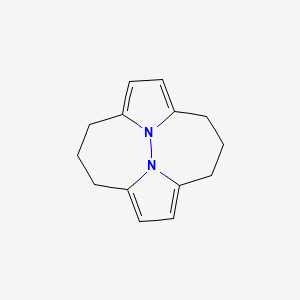
![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)
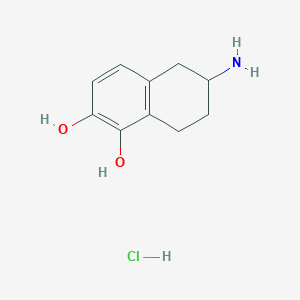
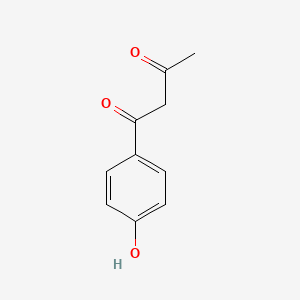
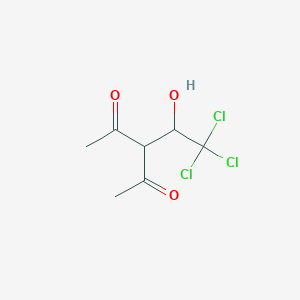
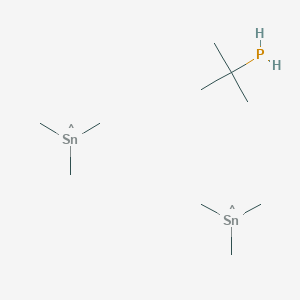
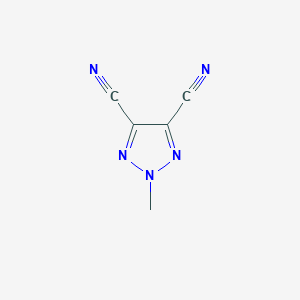
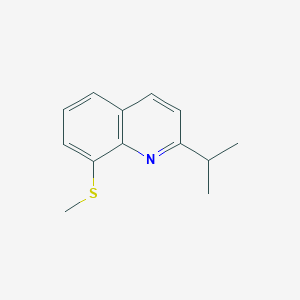
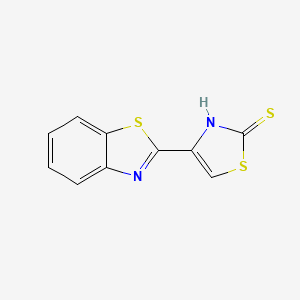
![1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-](/img/structure/B14641495.png)
